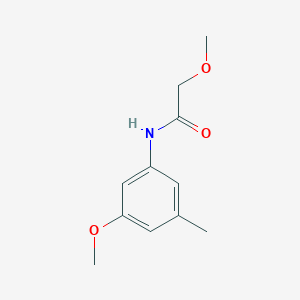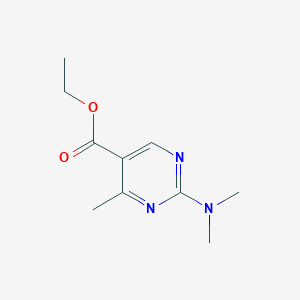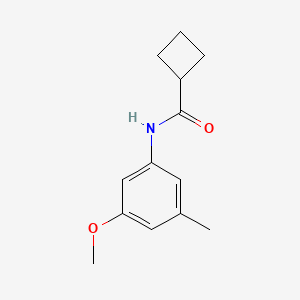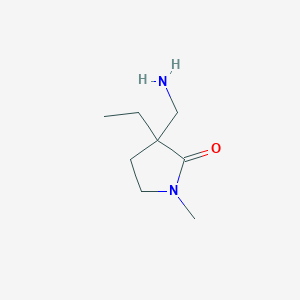![molecular formula C12H12F3IO B13189802 (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane is an organic compound that belongs to the class of oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of an iodomethyl group and a trifluoromethyl-substituted phenyl group makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodomethyl Group: This step often involves halogenation reactions using reagents like iodine and a suitable base.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane derivatives.
Reduction: Reduction reactions may target the iodomethyl group, converting it to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxirane derivatives, while substitution could lead to various functionalized oxolanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used as a probe to study enzyme-catalyzed reactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Hydroxymethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
Uniqueness
The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane makes it more reactive in substitution reactions compared to its bromo or chloro analogs. The trifluoromethyl-substituted phenyl group also imparts unique electronic properties, making this compound particularly interesting for various applications.
Eigenschaften
Molekularformel |
C12H12F3IO |
|---|---|
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
(2R,4R)-2-(iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI-Schlüssel |
RJVSWVCYABMCSU-GXSJLCMTSA-N |
Isomerische SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1C(COC1CI)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)




methanol](/img/structure/B13189756.png)


![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)

![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
